molecular formula C7H14N2O3S B13210703 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide

Cat. No.: B13210703
M. Wt: 206.27 g/mol
InChI Key: CKRCAEMVJHMHPO-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide (CAS 1513542-74-9) is a high-purity chemical building block featuring a thiomorpholine 1,1-dioxide scaffold, a privileged structure in medicinal chemistry. This compound is offered for research applications and is listed with a molecular formula of C 7 H 14 N 2 O 3 S and a molecular weight of 206.27 g/mol . Its primary research value lies in its role as a synthetic intermediate for the development of novel pharmacologically active molecules. The 1,1-dioxothiomorpholine core is a stable, polar moiety that can influence the solubility and metabolic profile of lead compounds. This acetamide derivative serves as a key precursor in complex synthetic pathways. Evidence from patent literature indicates that closely related thiomorpholine dioxide derivatives are investigated as key components in substituted oxazolidinone compounds, which are explored for use in the field of blood coagulation . This suggests potential applications for researchers working on novel anticoagulant therapies. The compound is available in various forms, including a hydrochloride salt (CAS 1955540-13-2) to facilitate diverse experimental conditions . As a versatile scaffold, this compound is a valuable tool for chemists engaged in library synthesis, structure-activity relationship (SAR) studies, and lead optimization in drug discovery programs. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-3-yl)-N-methylacetamide

InChI

InChI=1S/C7H14N2O3S/c1-8-7(10)4-6-5-13(11,12)3-2-9-6/h6,9H,2-5H2,1H3,(H,8,10)

InChI Key

CKRCAEMVJHMHPO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1CS(=O)(=O)CCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide typically involves the reaction of thiomorpholine with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the acylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form the corresponding thiomorpholine derivative.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Thiomorpholine derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. The acetamide moiety may also play a role in binding to specific receptors or enzymes, thereby influencing biological pathways.

Comparison with Similar Compounds

Core Heterocyclic Ring Variations

  • Thiomorpholine vs. Thiolan/Thietan: The target compound’s six-membered thiomorpholine ring (saturated sulfur-containing heterocycle) contrasts with the five-membered thiolan (tetrahydrothiophene sulfone) in 2-(4-chlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide and the four-membered thietan in 2-[3-(1,2-oxazol-3-yl)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid .
  • Benzothiazole Derivatives :

    • Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide replace the thiomorpholine with a benzothiazole ring, a rigid aromatic system. This substitution enhances π-π stacking interactions but reduces conformational flexibility compared to saturated thiomorpholine.

Substituent Analysis on the Acetamide Moiety

  • Methyl vs. In contrast, 2-Chloro-N-Cyclohexyl-N-(1,1-Dioxo-1lambda6-Thiolan-3-Yl)Acetamide features a bulky cyclohexyl group, which may enhance lipophilicity but limit solubility. The 4-chlorophenoxy substituent in 2-(4-chlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide introduces an electron-withdrawing group, altering electronic distribution and possibly bioactivity.
  • Functional Group Diversity: Trifluoromethyl and methoxy groups in benzothiazole derivatives improve metabolic stability and membrane permeability.

Physicochemical Properties

Molecular Weight and Solubility

  • The target compound’s molecular weight is estimated to be ~250–300 g/mol, comparable to analogs like 2-[3-(1,2-oxazol-3-yl)-1,1-dioxo-1lambda6-thietan-3-yl]acetic acid (248.21 g/mol) and 2-Chloro-N-Cyclohexyl-N-(1,1-Dioxo-1lambda6-Thiolan-3-Yl)Acetamide (293.81 g/mol) .
  • Solubility trends: Methyl-substituted acetamides (target compound) likely exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), whereas cyclohexyl or chlorophenoxy analogs show higher lipophilicity, favoring chloroform or methanol.

Biological Activity

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide, also known as a thiomorpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiomorpholine ring and a dioxo functional group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiomorpholine with appropriate acylating agents. The presence of the dioxo moiety suggests that oxidative conditions may be employed during synthesis to ensure the formation of the desired product.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antibacterial, antifungal, and potential anticancer properties.

Antibacterial Activity

Research indicates that derivatives similar to this compound exhibit significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL.
  • Pseudomonas aeruginosa : Some derivatives showed potent activity with MIC values as low as 625 µg/mL.

A comparative study found that the presence of specific substituents on the thiomorpholine ring enhanced antibacterial efficacy, suggesting structure-activity relationships that could guide future drug design.

Antifungal Activity

The compound has also demonstrated antifungal activity against Candida albicans. In vitro tests revealed that several derivatives exhibited significant antifungal effects, with some achieving MIC values comparable to established antifungal agents.

Case Studies

Several case studies have highlighted the effectiveness of thiomorpholine derivatives in various biological assays:

  • Case Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of several thiomorpholine derivatives, including this compound. The results indicated that these compounds effectively inhibited bacterial growth in laboratory settings, particularly against resistant strains.
  • Case Study on Antifungal Properties :
    • Another investigation assessed the antifungal potential of this compound against clinical isolates of C. albicans. The findings suggested that the compound could serve as a lead for developing new antifungal therapies, especially given the rise in resistance to conventional treatments.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of bacterial cell wall synthesis.
  • Disruption of fungal cell membrane integrity.
  • Interference with metabolic pathways critical for microbial survival.

Data Tables

Biological Activity Test Organism MIC (µg/mL) Reference
AntibacterialStaphylococcus aureus625 - 1250
AntibacterialPseudomonas aeruginosa625
AntifungalCandida albicans500

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